molecular formula C21H23NO6 B107957 1-Demethylcolchicine CAS No. 3464-68-4

1-Demethylcolchicine

Cat. No. B107957
CAS RN: 3464-68-4
M. Wt: 385.4 g/mol
InChI Key: IGLDJTYPTSDFND-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Demethylcolchicine is a compound with the molecular formula C21H23NO6 . It is also known by its IUPAC name N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide .


Molecular Structure Analysis

1-Demethylcolchicine has a complex structure with multiple rings . It contains a total of 53 bonds, including 30 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 2 seven-membered rings, 1 eleven-membered ring, and 1 twelve-membered ring .


Physical And Chemical Properties Analysis

1-Demethylcolchicine has a molecular weight of 385.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 385.15253745 g/mol . The topological polar surface area is 94.1 Ų .

Scientific Research Applications

Cancer Treatment

1-Demethylcolchicine, like its parent compound colchicine, has been studied for its anticancer properties . It exhibits a high affinity for binding to tubulin in cancer cells, leading to the inhibition of microtubule polymerization and mitosis arrest . This mechanism is crucial in the development of antimitotic agents, which are essential in cancer therapy to halt the rapid division of malignant cells.

Anti-inflammatory Applications

The anti-inflammatory properties of colchicine derivatives make 1-Demethylcolchicine a candidate for treating conditions characterized by inflammation. Research has shown that colchicine and its derivatives can be effective in treating diseases like gout , pericarditis , and familial Mediterranean fever . These applications stem from the compound’s ability to interfere with the mobility of leukocytes to inflamed sites, thereby reducing inflammation.

Cardiovascular Research

Recent studies have explored the role of colchicine derivatives in cardiovascular diseases . 1-Demethylcolchicine may contribute to this field by providing insights into the development of novel treatments for conditions such as atherosclerosis and post-operative atrial fibrillation . The compound’s effects on cellular functions could lead to new therapeutic strategies for managing heart diseases.

Dermatological Conditions

Colchicine and its analogs have found emerging uses in dermatology. 1-Demethylcolchicine could potentially be used in the treatment of skin conditions such as epidermolysis bullosa acquisita , leukocytoclastic vasculitis , and aphthous stomatitis . Its ability to modulate cell division and inflammatory responses makes it a valuable compound for dermatological research.

Hepatic Disorders

The hepatoprotective effects of colchicine derivatives are being investigated, with 1-Demethylcolchicine possibly playing a role in treating hepatic disorders such as hepatocellular carcinoma (HCC) . By affecting the cytoskeletal organization of liver cells, it may offer a new approach to managing liver diseases.

Immunological Studies

Colchicine derivatives have been used to study various immunological responses . 1-Demethylcolchicine could be instrumental in researching the modulation of immune system functions, particularly in diseases where the immune response is a key factor, such as autoimmune diseases .

properties

IUPAC Name

N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLDJTYPTSDFND-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Demethylcolchicine

CAS RN

3464-68-4
Record name 1-Demethylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Demethylcolchicine
Reactant of Route 2
Reactant of Route 2
1-Demethylcolchicine
Reactant of Route 3
Reactant of Route 3
1-Demethylcolchicine
Reactant of Route 4
Reactant of Route 4
1-Demethylcolchicine
Reactant of Route 5
Reactant of Route 5
1-Demethylcolchicine
Reactant of Route 6
1-Demethylcolchicine

Q & A

Q1: What is the significance of synthesizing 1-demethylcolchicine with a radioactive carbon isotope?

A1: The research article focuses on the synthesis of 1-demethylcolchicine specifically labeled with carbon-14 (14C) at the 1-methoxy position. [] This allows researchers to track the compound's fate within biological systems, providing valuable insights into its absorption, distribution, metabolism, and excretion. This information is crucial for understanding the compound's pharmacokinetic properties and potential applications in further research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.